Cas no 5706-06-9 ((2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one)

(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one is a conjugated organic compound featuring a fused indenone core with an exocyclic double bond. Its rigid, planar structure and extended π-conjugation make it a valuable intermediate in organic synthesis, particularly for constructing polycyclic aromatic systems. The compound exhibits strong electron-accepting properties due to the carbonyl group, enhancing its utility in materials science, such as in the development of organic semiconductors or photochromic dyes. Its stability under ambient conditions and well-defined reactivity profile further support its use in controlled synthetic transformations. Researchers may also explore its potential in coordination chemistry, given its ability to act as a ligand for metal centers.
(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one structure
5706-06-9 structure
Product name:(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one
CAS No:5706-06-9
MF:C18H14O
MW:246.30300
CID:946419
PubChem ID:640572

(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one
    • BS-29246
    • 5706-06-9
    • 2-INDANYLIDENE-1-INDANONE
    • AKOS024323360
    • 2-(2,3-dihydro-1h-inden-1-ylidene)-2,3-dihydro-1h-inden-1-one
    • (2Z)-2-(2,3-dihydroinden-1-ylidene)-3H-inden-1-one
    • Inchi: InChI=1S/C18H14O/c19-18-15-8-4-2-6-13(15)11-17(18)16-10-9-12-5-1-3-7-14(12)16/h1-8H,9-11H2/b17-16-
    • InChI Key: GDGCNJMFHOCJEH-MSUUIHNZSA-N
    • SMILES: C1CC(=C2CC3=CC=CC=C3C2=O)C4=CC=CC=C41

Computed Properties

  • Exact Mass: 246.10400
  • Monoisotopic Mass: 246.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.82540

(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Security Information

(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00EUSZ-1g
2-(2,3-Dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one
5706-06-9 95%
1g
$81.00 2025-02-27
A2B Chem LLC
AG92307-5g
2-Indanylidene-1-indanone
5706-06-9 95%
5g
$358.00 2024-04-19
Chemenu
CM269939-5g
1',3'-Dihydro-[2,2'-biindenylidene]-1(3H)-one
5706-06-9 95%
5g
$*** 2023-03-31
A2B Chem LLC
AG92307-1g
2-Indanylidene-1-indanone
5706-06-9 95%
1g
$97.00 2024-04-19
Crysdot LLC
CD12059905-5g
1',3'-Dihydro-[2,2'-biindenylidene]-1(3H)-one
5706-06-9 95+%
5g
$301 2024-07-24

(2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one Production Method

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